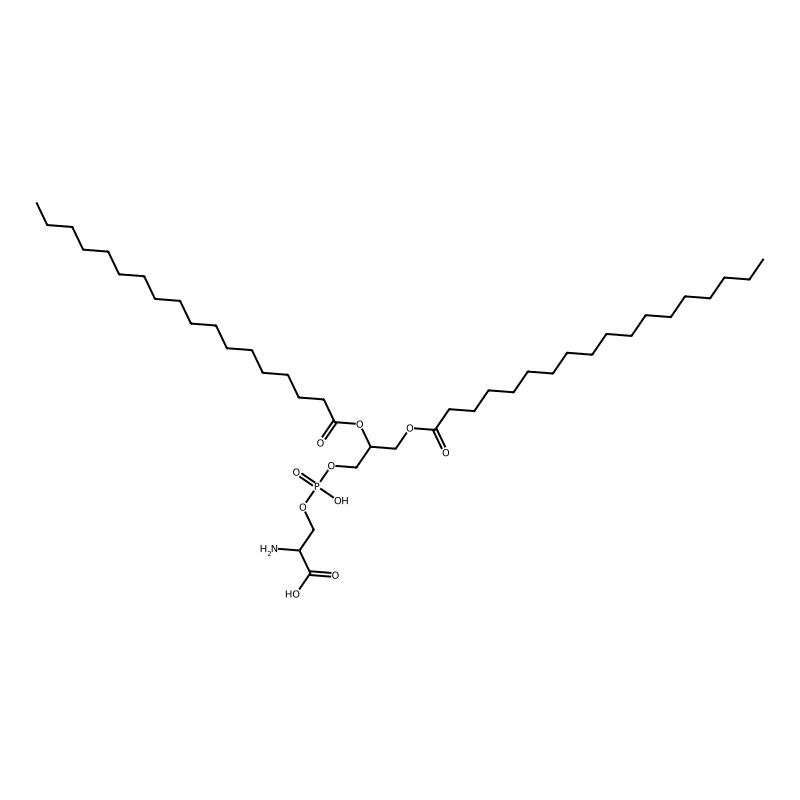Phosphatidylserine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Phosphatidylserine is a phospholipid classified as a glycerophospholipid, consisting of two fatty acids esterified to the first and second carbon of glycerol, while the third carbon is linked to serine via a phosphodiester bond. This compound is predominantly found in the inner leaflet of biological membranes, particularly in the human cerebral cortex, where it constitutes about 13–15% of the total phospholipids . Its unique structure allows it to play critical roles in cellular functions, including cell signaling and apoptosis.
- PE's primary function lies in maintaining membrane structure and fluidity.
- The ethanolamine head group interacts with water, influencing membrane surface properties and protein interactions.
Membrane Biology and Function:
Phosphatidylethanolamine (PE) is a crucial phospholipid, a major component of cell membranes. Researchers use PE to study various aspects of membrane biology and function, including:
- Membrane structure and dynamics: PE, with its unique chemical properties, influences membrane fluidity and curvature, impacting cellular processes like signaling and trafficking .
- Protein-lipid interactions: PE interacts with various membrane proteins, playing a role in their activity and localization. Researchers use PE to understand these interactions, crucial for numerous cellular functions .
Drug Delivery Systems:
PE's ability to form various structures, like liposomes and micelles, makes it valuable for developing drug delivery systems. Researchers utilize PE in:
- Encapsulation of therapeutic drugs: PE-based carriers can protect drugs, improve their delivery to specific sites, and enhance their efficacy .
- Targeted drug delivery: Modifying PE with specific molecules can guide drug-loaded carriers towards specific cells or tissues, improving treatment efficacy and reducing side effects .
Neurobiology and Neurodegenerative Diseases:
PE plays a vital role in the nervous system, and researchers investigate its involvement in:
- Maintaining neuronal health: PE is essential for proper neuronal function and is involved in processes like neurotransmission and synaptic plasticity .
- Neurodegenerative diseases: Alterations in PE metabolism have been linked to various neurodegenerative diseases like Alzheimer's and Parkinson's. Studying PE in these contexts may offer insights into disease mechanisms and potential therapeutic strategies .
Other Research Applications:
PE finds application in various other areas of scientific research, including:
- Biomarker discovery: Studying PE levels in cells or tissues may help identify potential biomarkers for various diseases.
- Cellular signaling: PE interacts with various signaling molecules, and researchers investigate its role in different signaling pathways.
- Food science: PE is a component of some foods, and researchers study its potential health benefits and effects on food quality.
The biosynthesis of phosphatidylserine occurs through two primary pathways in mammals:
- Base Exchange Reaction: Phosphatidylserine synthase enzymes catalyze the exchange of head groups between phosphatidylcholine or phosphatidylethanolamine and serine. This process is crucial for maintaining membrane integrity and function .
- Decarboxylation: Phosphatidylserine can be converted into phosphatidylethanolamine through decarboxylation, facilitated by specific enzymes .
These reactions are essential for the dynamic regulation of lipid composition in cellular membranes.
Phosphatidylserine plays a pivotal role in various biological processes:
- Cell Signaling: It serves as a docking site for proteins involved in signaling pathways, including those regulating neuronal survival and synaptogenesis .
- Apoptosis: During programmed cell death, phosphatidylserine translocates to the outer membrane leaflet, signaling phagocytic cells to engulf dying cells. This process is crucial for maintaining tissue homeostasis .
- Cognitive Function: Research suggests that supplementation with phosphatidylserine may enhance cognitive functions such as memory and learning, although results have been mixed regarding its efficacy in elderly populations .
Phosphatidylserine can be synthesized through several methods:
- Natural Extraction: Traditionally derived from animal sources like bovine brain, current methods favor plant-based sources such as soy or cabbage due to safety concerns associated with animal-derived products .
- Chemical Synthesis: Various synthetic approaches exist, including:
These methods allow for the production of stereospecific forms of phosphatidylserine, which are important for studying its biological activity.
Phosphatidylserine has numerous applications, particularly in health and nutrition:
- Cognitive Health: Used as a dietary supplement aimed at improving memory and cognitive function in aging populations .
- Athletic Performance: Some studies suggest potential benefits for reducing exercise-induced stress and enhancing recovery .
- Neuroprotective Agent: Investigated for its role in neurodegenerative diseases like Alzheimer's disease due to its involvement in neuronal health and function .
Research indicates that phosphatidylserine interacts with various cellular components:
- Protein Kinase C Activation: Phosphatidylserine is essential for activating protein kinase C, which plays a critical role in signal transduction pathways involved in cell growth and differentiation .
- Inflammatory Response: It has been shown to modulate inflammatory responses within the central nervous system, suggesting potential therapeutic applications for conditions characterized by neuroinflammation .
Phosphatidylserine shares structural similarities with other glycerophospholipids but possesses unique characteristics that distinguish it from them:
| Compound | Key Features | Uniqueness |
|---|---|---|
| Phosphatidylcholine | Major component of cell membranes; involved in lipid metabolism | More abundant than phosphatidylserine; lacks the amino acid serine |
| Phosphatidylethanolamine | Precursor to phosphatidylserine; involved in membrane fusion | Primarily found in the inner leaflet; less involved in apoptosis signaling |
| Phosphatidic acid | Plays a role in cell signaling pathways | Acts as a precursor for other lipids; does not contain serine |
Phosphatidylserine's specific role in apoptosis and neuronal function highlights its distinctiveness among these compounds.
Physical Description
XLogP3
Appearance
UNII
Wikipedia
Use Classification
Lipids -> Glycerophospholipids [GP] -> Glycerophosphoserines [GP03] -> Diacylglycerophosphoserines [GP0301]








